

# In-Depth Technical Guide: 2,2,7-Trimethyloctane

## (CAS No. 62016-29-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 2,2,7-Trimethyloctane

Cat. No.: B14549899

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This technical guide provides a comprehensive overview of **2,2,7-trimethyloctane**, a branched alkane. Due to the limited availability of specific experimental data in public literature for this compound, this document combines confirmed physicochemical properties with theoretical synthesis protocols and predicted spectral data based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in this molecule.

## Physicochemical and Computed Properties

**2,2,7-Trimethyloctane** is a saturated hydrocarbon belonging to the undecane (C11) isomer group. Its structure consists of an eight-carbon chain with two methyl groups at the C2 position and one at the C7 position. Basic identifiers and computed properties are summarized below.

[1][2]

Property	Value	Source
CAS Number	62016-29-9	NIST WebBook <a href="#">[1]</a> , PubChem <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>24</sub>	NIST WebBook <a href="#">[1]</a> , PubChem <a href="#">[2]</a>
Molecular Weight	156.31 g/mol	PubChem <a href="#">[2]</a>
IUPAC Name	2,2,7-Trimethyloctane	PubChem <a href="#">[2]</a>
Canonical SMILES	CC(C)CCCC(C)(C)C	PubChem <a href="#">[2]</a>
InChI Key	QGQAHVJOBYNMFNUHFFFAOYSA-N	PubChem <a href="#">[2]</a>
XLogP3	5.4	PubChem <a href="#">[2]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem <a href="#">[2]</a>

## Proposed Synthesis Protocols

While specific laboratory preparations for **2,2,7-trimethyloctane** are not readily found in the literature, its structure lends itself to synthesis via established organometallic reactions. A plausible and versatile method would involve a Grignard reagent coupling with a suitable alkyl halide.

## Experimental Protocol: Grignard Reagent Coupling

This protocol outlines a hypothetical synthesis of **2,2,7-trimethyloctane** from 1-bromo-5-methylhexane and a tert-butyl Grignard reagent.

Objective: To synthesize **2,2,7-trimethyloctane** via the nucleophilic substitution of a primary alkyl halide by a Grignard reagent.

Materials:

- Magnesium turnings
- tert-Butyl chloride

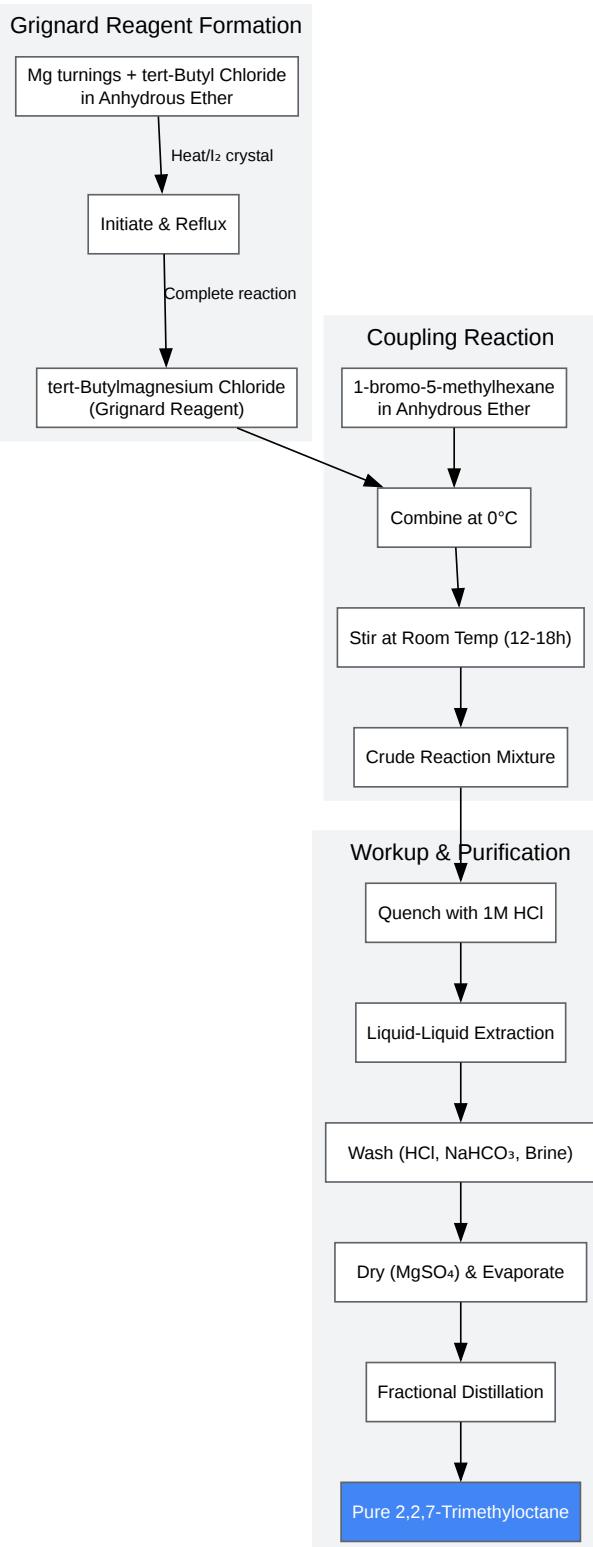
- 1-bromo-5-methylhexane
- Anhydrous diethyl ether
- 1 M Hydrochloric acid solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions (e.g., oven-dried, flame-dried)
- Septa, syringes, and nitrogen/argon gas line for inert atmosphere

**Procedure:**

- Preparation of tert-Butylmagnesium Chloride (Grignard Reagent):
  - In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
  - Add a small volume of anhydrous diethyl ether to cover the magnesium.
  - Add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
  - Add a few drops of the tert-butyl chloride solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a small iodine crystal).
  - Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Coupling Reaction:

- Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
- Prepare a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether.
- Add the 1-bromo-5-methylhexane solution dropwise to the stirred Grignard reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Workup and Purification:
  - Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 1 M HCl solution to dissolve any remaining magnesium and magnesium salts.
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter off the drying agent and remove the diethyl ether by rotary evaporation.
  - The crude product, **2,2,7-trimethyloctane**, can be purified by fractional distillation under reduced pressure.

## Proposed Synthesis Workflow for 2,2,7-Trimethyloctane

[Click to download full resolution via product page](#)**Caption: Proposed Grignard-based synthesis of 2,2,7-trimethyloctane.**

## Predicted Spectroscopic Data

No experimental spectra for **2,2,7-trimethyloctane** are currently available in public databases. However, the expected spectral characteristics can be predicted based on its chemical structure and general principles of spectroscopy for alkanes.

Spectroscopy	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Singlet (~0.9 ppm, 9H): Corresponds to the nine equivalent protons of the three methyl groups on the C2 quaternary carbon (tert-butyl group).</li><li>- Doublet (~0.85 ppm, 6H): Corresponds to the six equivalent protons of the two methyl groups on the C7 carbon, split by the single proton on C7.</li><li>- Multiplet (~1.5 ppm, 1H): The single proton on C7.</li><li>- Multiplets (~1.1-1.4 ppm, 8H): Complex overlapping signals from the four methylene (CH<sub>2</sub>) groups in the octane chain.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Quaternary Carbon (~30-35 ppm): The C2 carbon.</li><li>- Methyl Carbons (C1, C2-CH<sub>3</sub>) (~25-30 ppm): The three methyl carbons attached to C2.</li><li>- Methine Carbon (C7) (~30-40 ppm): The C7 carbon.</li><li>- Methyl Carbons (C7-CH<sub>3</sub>, C8) (~20-25 ppm): The two methyl carbons attached to C7.</li><li>- Methylene Carbons (C3, C4, C5, C6) (~20-45 ppm): Four distinct signals for the methylene carbons in the chain.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C-H Stretching (2850-3000 cm<sup>-1</sup>): Strong, sharp peaks characteristic of sp<sup>3</sup> C-H bonds.<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup></li><li>- C-H Bending (1450-1470 cm<sup>-1</sup>): Medium intensity bands for CH<sub>2</sub> and CH<sub>3</sub> scissoring/bending vibrations.<sup>[2]</sup><sup>[3]</sup></li><li>- Methyl Bending (~1375 cm<sup>-1</sup>): A characteristic band for methyl groups. The presence of both a tert-butyl and an isopropyl group may lead to a complex or split peak in this region.<sup>[5]</sup></li></ul>
Mass Spectrometry (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak at m/z = 156, likely of very low intensity or absent, as is common for branched alkanes.</li><li>- Key Fragments: Expect significant fragmentation. A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [C(CH<sub>3</sub>)<sub>3</sub>]<sup>+</sup>. Another significant peak</li></ul>

would be expected from the loss of an isopropyl group ( $m/z = 156 - 43 = 113$ ). Other fragments would arise from cleavage along the alkane chain.

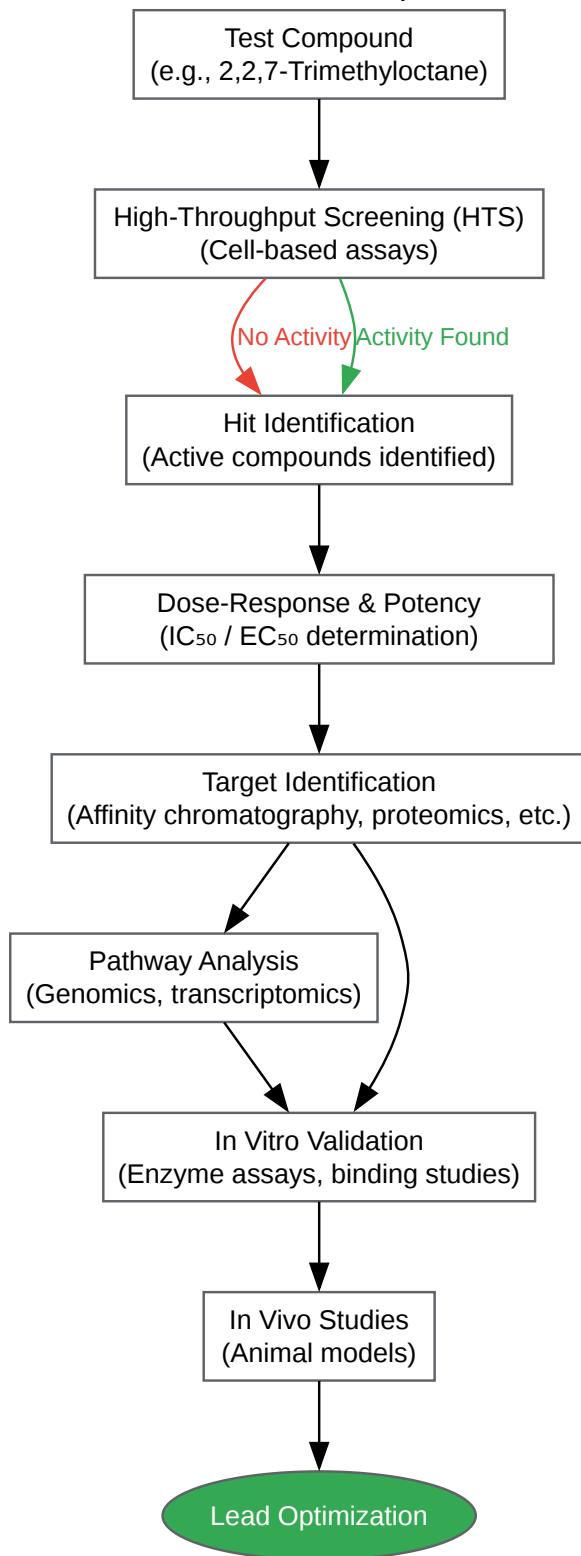
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## Biological Activity and Signaling Pathways

As a simple, non-functionalized saturated hydrocarbon, **2,2,7-trimethyloctane** is not expected to have specific biological activity or interact with defined signaling pathways. Such alkanes are generally considered biochemically inert, with their primary biological relevance related to their physical properties, such as membrane disruption at high concentrations, or as components of complex hydrocarbon mixtures like fuels and lubricants. There is no evidence in the scientific literature to suggest a role for this compound in drug development or as a modulator of cellular signaling.

For novel or uncharacterized compounds, a general workflow is typically followed to determine potential biological effects and mechanisms of action.

## General Workflow for Chemical Compound Characterization

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Caption: A logical workflow for identifying the biological target of a compound.

## Safety and Handling

Specific safety data for **2,2,7-trimethyloctane** is not available. However, based on the properties of similar branched alkanes, it should be handled as a flammable liquid. General safety precautions for compounds of this class include:

- Flammability: Keep away from heat, sparks, open flames, and other ignition sources.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from a supplier before handling this chemical.

## Conclusion

**2,2,7-Trimethyloctane** is a structurally defined but poorly characterized branched alkane. While its fundamental properties can be reliably calculated, a significant lack of experimental data—including synthesis, spectroscopy, and toxicology—exists in publicly accessible literature. The protocols and predictions provided in this guide offer a theoretical framework for researchers to begin investigating this compound. Any experimental work should be preceded by a thorough safety assessment and would contribute valuable data to the chemical community.

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